molecular formula C17H29N5O2 B6760414 N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide

N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide

Cat. No.: B6760414
M. Wt: 335.4 g/mol
InChI Key: VBUAZOXKEFIUCC-UHFFFAOYSA-N
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Description

N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl group and a pyrazine ring with methyl and oxo groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O2/c1-5-21-6-8-22(9-7-21)11-12(2)10-18-16(23)15-17(24)20-14(4)13(3)19-15/h12H,5-11H2,1-4H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUAZOXKEFIUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(C)CNC(=O)C2=NC(=C(NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide typically involves multiple steps. One common method includes the nucleophilic addition of N-ethylpiperazine to a suitable intermediate, followed by further reactions to introduce the pyrazine ring and other substituents . The Claisen-Schmidt condensation reaction is often employed in the synthesis of related compounds, using catalysts such as titanium dioxide under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a pyrazine ring and various substituents makes it a versatile compound for various applications.

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